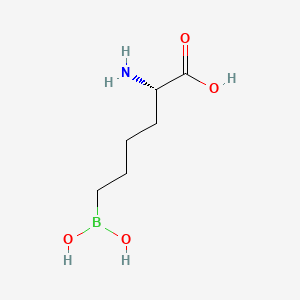2(s)-Amino-6-boronohexanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
2(S)-Amino-6-boronohexanoic acid, also known as ABH, is a small molecule with significant potential in scientific research. Its primary area of interest lies in its ability to inhibit arginase, an enzyme that plays a crucial role in various biological processes [].
Inhibition of Arginase for Inflammatory Disease Research
Studies have shown that ABH acts as a highly potent and specific arginase inhibitor []. Arginase is responsible for breaking down L-arginine, an amino acid involved in numerous physiological functions, including the production of nitric oxide (NO) and polyamines. By inhibiting arginase, ABH disrupts this breakdown process, leading to increased levels of L-arginine. This, in turn, can modulate various cellular pathways with potential therapeutic implications [].
2(S)-Amino-6-boronohexanoic acid is an organoboron compound classified as a non-proteinogenic L-alpha-amino acid. It is structurally related to L-norleucine, with a boron atom substituting at the C-6 position. The compound is notable for its role as a selective competitive inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to urea and L-ornithine. This inhibition has significant implications in various biological systems, particularly in the context of vascular function and immune response modulation .
Chemical Properties- Chemical Formula: C₆H₁₅BNO₅
- Molecular Weight: 191.998 g/mol
- IUPAC Name: [(5S)-5-amino-5-carboxypentyl]trihydroxyboranuide
- Solubility: 2.83 mg/mL in water
- pKa Values: Strongest acidic pKa of 1.9 and strongest basic pKa of 9.53 .
ABH acts as a competitive inhibitor of the enzyme arginase. Arginase plays a crucial role in the breakdown of L-arginine, an amino acid involved in various biological processes, including nitric oxide production and immune response. ABH competes with L-arginine for the binding site on arginase, preventing the enzyme from cleaving L-arginine. This results in increased L-arginine levels and its downstream effects [].
Studies suggest that ABH can be effective in reducing airway inflammation and fibrosis in animal models of chronic obstructive pulmonary disease (COPD) by modulating arginase activity [].
- Oxidation: The boronic acid group can undergo oxidation, leading to the formation of boronic esters.
- Complexation: The boron atom can form complexes with diols and other Lewis bases, which is utilized in various synthetic applications.
- Substitution Reactions: The amino and carboxylic acid groups can participate in typical amine and carboxylic acid reactions, such as amidation and esterification .
The primary biological activity of 2(S)-amino-6-boronohexanoic acid is its function as an arginase inhibitor. This inhibition has been linked to:
- Improved Erectile Function: Studies have demonstrated that chronic administration enhances erectile hemodynamics in aged rats by modulating arginase activity .
- Cancer Immunotherapy: Its role as an arginase inhibitor has been explored in cancer treatment, where it may enhance immune responses against tumors by increasing the availability of L-arginine for nitric oxide synthesis .
Several synthetic routes have been developed for 2(S)-amino-6-boronohexanoic acid:
- Boronic Acid Synthesis: Involves the reaction of L-norleucine with boron reagents under controlled conditions.
- Ugi Reaction: Utilizes a multi-component reaction involving an isocyanide, aldehyde, and amine to introduce the boron functionality.
- Modification of Existing Amino Acids: Chemical modifications on known amino acids can yield derivatives like 2(S)-amino-6-boronohexanoic acid .
The applications of 2(S)-amino-6-boronohexanoic acid span various fields:
- Pharmaceuticals: Used as a research tool for studying arginase's role in physiology and pathology.
- Cancer Therapy: Investigated for its potential in enhancing the efficacy of immune checkpoint inhibitors.
- Vascular Health Research: Explored for its effects on endothelial function and cardiovascular health .
Interaction studies have focused on how 2(S)-amino-6-boronohexanoic acid affects arginase activity across different organ systems:
- Erectile Function Studies: Demonstrated significant improvements in erectile function metrics when administered chronically in animal models.
- Cancer Models: Shown to enhance anti-tumor immunity by modulating arginase activity, thereby affecting the tumor microenvironment and immune cell behavior .
Similar Compounds
Several compounds share structural or functional similarities with 2(S)-amino-6-boronohexanoic acid. These include:
| Compound Name | Structure/Functionality | Unique Feature |
|---|---|---|
| S-(2-Boronoethyl)-L-cysteine | Boronic acid derivative with cysteine backbone | Inhibits arginase with different mechanisms |
| 2-Amino-6-boronoethyl-L-cysteine | Similar structure to 2(S)-amino-6-boronohexanoic | Focused on metabolic pathways |
| N-substituted amino acids | Various substitutions on amino acids | Potentially altered pharmacokinetics |
| Boronic acid-based prodrugs | Prodrug forms that release active compounds | Enhanced bioavailability |
These compounds highlight the unique position of 2(S)-amino-6-boronohexanoic acid within the broader context of arginase inhibitors, emphasizing its specific applications and mechanisms of action in biological systems .








